2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide
Description
This compound is a hydrobromide salt of a benzimidazole derivative featuring a phenylethanone moiety and a 2-hydroxyethylamino substituent at the benzimidazole C2 position. Its structure combines a planar benzimidazole core with a polar hydroxyethyl group, enhancing solubility compared to non-polar analogs. The hydrobromide salt form improves crystallinity, facilitating purification and characterization, as observed in related benzimidazole salts .
Properties
IUPAC Name |
2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.BrH/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13;/h1-9,21H,10-12H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZGDYFBSGKIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide typically involves the reaction of 2-aminobenzimidazole with 2-bromo-1-phenylethanone in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the reduction of the carbonyl group to an alcohol.
Substitution: The major products are substituted derivatives where the hydrobromide group is replaced by the nucleophile.
Scientific Research Applications
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents at the benzimidazole C2 position or the ethanone aryl group. Key examples include:
Table 1: Structural Comparison of Benzimidazole Derivatives
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound increases water solubility compared to the chloro analog, which is more lipophilic. The hydrobromide salt further enhances aqueous solubility .
- Crystallinity: highlights that phenylethanone derivatives often form well-defined crystals suitable for X-ray diffraction, a trait shared by the target compound .
Biological Activity
The compound 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide (CAS Number: 154055-44-4) is a synthetic organic molecule notable for its complex structure, which includes a benzimidazole moiety and a phenylethanone group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C17H17N3O2
- Molecular Weight : 295.34 g/mol
- Density : 1.25 g/cm³
- Boiling Point : 531.9°C at 760 mmHg
- Purity : 95%
Biological Activity Overview
Research indicates that benzimidazole derivatives often exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
- Modulation of enzyme activities
The specific biological activity of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has not been extensively studied, but its structural features suggest potential interactions with various biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in disease pathways.
- Receptor Interaction : Potential agonistic or antagonistic effects on various receptors, including those involved in inflammation and cancer cell proliferation.
- Cellular Uptake : The presence of the hydroxyl and amino groups may enhance solubility and cellular uptake, facilitating biological effects.
Case Studies and Research Findings
Recent studies have explored the biological implications of related benzimidazole compounds:
Table 1: Comparative Biological Activities of Related Compounds
Notable Findings
- A study indicated that benzimidazole derivatives could significantly inhibit the growth of various cancer cell lines, suggesting that 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone may exhibit similar properties due to its structural analogies.
Potential Applications
Given its unique structure, this compound could have applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
- Diagnostic Tools : Potential use in imaging or as a biomarker for certain diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
